molecular formula C22H18ClN5O2 B11198762 1-(2-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11198762
M. Wt: 419.9 g/mol
InChI Key: NKALMXZZRUODJO-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl, methoxyphenyl, and pyridinyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:

    1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)UREA: Similar in structure but differs in the presence of the urea group instead of the triazole ring.

    1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: Contains a pyrazole ring instead of a triazole ring. The uniqueness of 1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C22H18ClN5O2/c1-30-17-8-4-6-15(12-17)13-25-22(29)20-21(16-7-5-11-24-14-16)28(27-26-20)19-10-3-2-9-18(19)23/h2-12,14H,13H2,1H3,(H,25,29)

InChI Key

NKALMXZZRUODJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4

Origin of Product

United States

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